molecular formula C5H9NO<br>CH3(CH2)3NCO<br>C5H9NO B149574 Butyl isocyanate CAS No. 111-36-4

Butyl isocyanate

Cat. No. B149574
CAS RN: 111-36-4
M. Wt: 99.13 g/mol
InChI Key: HNHVTXYLRVGMHD-UHFFFAOYSA-N
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Description

Butyl isocyanate, also known as N-butyl isocyanate, appears as a clear, colorless liquid with a pungent odor . It is very toxic by ingestion, and may also be toxic by skin absorption and inhalation .


Synthesis Analysis

Butyl isocyanate can be synthesized using n-butylamine as a raw material . The process involves reacting n-butylamine with excess carbonyl chloride in the presence of dimethylbenzene as a solvent .


Molecular Structure Analysis

The molecular formula of butyl isocyanate is C5H9NO . Its molecular weight is 99.13 g/mol . The structure of butyl isocyanate can be represented as CH3(CH2)3NCO .


Chemical Reactions Analysis

Butyl isocyanate can undergo anionic polymerization to form poly(butyl isocyanate) using lanthanum isopropoxide as the initiator . It is also a metabolite of benomyl, a broad-spectrum fungicide .


Physical And Chemical Properties Analysis

Butyl isocyanate has a density of 0.88 g/mL at 25 °C . Its boiling point is 115 °C . The vapor pressure of butyl isocyanate is 19.4±0.2 mmHg at 25°C . It is less dense than water and insoluble in water .

Scientific Research Applications

Non-Traditional Polyurethane Based Polymer Applications

Butyl isocyanate is used in the creation of blocked isocyanates for non-traditional polyurethane based polymer applications . The analytical technique used is matched to the application of the blocked isocyanate .

Synthesis of Benzimidazole Fungicides

Butyl isocyanate is important for synthesizing benzimidazole fungicides used for fungal disease control . These fungicides are used in various sectors, including agriculture and horticulture .

Production of Sulfonylurea Derivatives

Butyl isocyanate plays a role in the production of sulfonylurea derivatives, which are used in diabetes treatment . These derivatives are used as oral hypoglycemic agents to control blood sugar levels in patients with type 2 diabetes .

Synthesis of Customized Polyurethane Biomaterials

In biomedical research, butyl isocyanate is employed in the synthesis of customized polyurethane biomaterials . These biomaterials are utilized in medical devices, drug delivery systems, and tissue engineering scaffolds due to their biocompatibility and tunable properties .

Catalyst in the Synthesis of Sulfonylurea Herbicides

Butyl isocyanate acts as a catalyst in the synthesis of sulfonylurea herbicides for weed control in agriculture . These herbicides are used to control a wide range of broadleaf and grassy weeds .

Safety And Hazards

Butyl isocyanate is corrosive and highly flammable . Care must be taken to avoid contact with water, alcohols, acids, bases, and strong oxidizing agents . Vapors or mist may present a fire or explosion hazard, and elevated temperatures may cause the chemical to combust spontaneously . Vapors are heavier than air .

properties

IUPAC Name

1-isocyanatobutane
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InChI

InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3
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InChI Key

HNHVTXYLRVGMHD-UHFFFAOYSA-N
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Canonical SMILES

CCCCN=C=O
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Molecular Formula

C5H9NO, Array
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Related CAS

25067-04-3
Record name Butane, 1-isocyanato-, homopolymer
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DSSTOX Substance ID

DTXSID6026872
Record name Butyl isocyanate
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Molecular Weight

99.13 g/mol
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Physical Description

N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion., Colorless liquid;, COLOURLESS LIQUID.
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Boiling Point

115 °C
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Flash Point

66 °F (NFPA, 2010), 66 °F (19 °C) (Closed cup), 11 °C c.c.
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Solubility

SLIGHTLY SOL IN WATER, Solubility in water: reaction
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Density

0.880 g/cu cm at 20 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.05
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Vapor Density

3.00 (Air= 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

17.6 [mmHg], Vapor pressure, kPa at 20 °C: 2.1
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Mechanism of Action

The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme. /Aliphatic isocyanates/, Cutinase purified from Fusarium solani f. pisi was effectively inhibited by the fungicide benomyl. This irreversible inhibition was caused by the reaction of butylisocyanate, a breakdown product, with the active serine in the enzyme., Butyl isocyanate has been found to inactivate yeast alcohol dehydrogenase in a reaction involving 3 mol of SH-groups/mol of enzyme. /No information on the isomer/, Changes in the cytochrome P450 monooxygenase system were investigated in HepG2 cells treated for 24 hr with 1.25, 2.5, 5, 10 and 20 ug/mL of carbendazim (MBC) and n-butylisocyanate (BIC), the principal benomyl metabolites. The results show that n-butylisocyanate leads to a decrease in both ethoxyresorufin deethylase (P4501A1) (EROD) and ethoxycoumarin deethylase (P4502B) (ECOD), whereas MBC has no effect on EROD and increases ECOD. The decrease in ECOD and EROD activities after BIC treatment can be attributed to the detrimental action of this substance. The MBC-induced increase in ethoxycoumarin can be considered an enzyme-specific inductive phenomenon. This hypothesis was confirmed by Western immunoblot analysis and treatment with actinomycin D 8 x 10-4 uM: the first showed an increase in P4502B isoenzyme content and the second evidence of a partial block of the increase in ECOD activity induced by MBC. Given these results, MBC and BIC seem to be the metabolites responsible for the double opposite action of their parent compound benomyl. Data deriving from an equimolar mixture of the two metabolites suggest that benomyl activity on some cytochrome P450 isoenzymes is the result of a balance between the action of the single metabolites
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Product Name

Butyl isocyanate

Color/Form

Colorless liquid

CAS RN

111-36-4
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Melting Point

-75 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl isocyanate
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Butyl isocyanate
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Butyl isocyanate
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Butyl isocyanate
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Butyl isocyanate
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Butyl isocyanate

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